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molecular formula C18H19NO2 B8654824 Phenylmethyl 1,2,3,4-tetrahydronaphthalene-2-carbamate CAS No. 138006-40-3

Phenylmethyl 1,2,3,4-tetrahydronaphthalene-2-carbamate

Cat. No. B8654824
M. Wt: 281.3 g/mol
InChI Key: WGSAWKVVALLRKZ-UHFFFAOYSA-N
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Patent
US05272157

Procedure details

7.43 g (26.4 mmol) of phenylmethyl 1,2,3,4-tetrahydronaphthalene-2-carbamate were added in portions to a suspension of 4.5 g (26.4 mmol) of lithium aluminium hydride in 200 ml of tetrahydrofuran, and the mixture was heated to reflux for 3 h 30, allowed to cool, and hydrolysed with an excess of aqueous 1N sodium hydroxide solution, the mixture was filtered and concentrated, and the residue was distilled at about 80 Pa between 140 and 240° C. 4.78 g of impure oil were obtained, which was utilised in its impure state in the following step.
Quantity
7.43 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[NH:11][C:12](OCC1C=CC=CC=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:12][NH:11][CH:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:1]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
7.43 g
Type
reactant
Smiles
C1C(CCC2=CC=CC=C12)NC(=O)OCC1=CC=CC=C1
Name
Quantity
4.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h 30
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
hydrolysed with an excess of aqueous 1N sodium hydroxide solution, the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at about 80 Pa between 140 and 240° C

Outcomes

Product
Name
Type
product
Smiles
CNC1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.78 g
YIELD: CALCULATEDPERCENTYIELD 112.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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